molecular formula C7H6N4O2 B2557766 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1935915-95-9

8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No.: B2557766
CAS No.: 1935915-95-9
M. Wt: 178.151
InChI Key: VTAHKYGVXXDYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1935915-95-9) is a high-purity chemical building block designed for advanced drug discovery and development. This compound features the versatile [1,2,4]triazolo[4,3-a]pyrazine scaffold, which is recognized as an essential template in organic and medicinal chemistry for constructing various therapeutic agents . The molecule serves as a key precursor for the synthesis of diverse functionalized derivatives, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules. The triazolo[4,3-a]pyrazine core is of significant interest in pharmaceutical research, particularly in the development of inhibitors for targets like dipeptidyl peptidase-4 (DPP-IV), a prominent approach for treating Type 2 Diabetes Mellitus . Furthermore, recent research highlights the potential of analogous triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 kinase inhibitors for targeted cancer therapy, demonstrating the scaffold's relevance in oncology research . The structural motif is also investigated for other biological activities, including human renin inhibition . With a molecular formula of C7H6N4O2 and a molecular weight of 178.15 g/mol , this carboxylic acid-functionalized compound is supplied with a guaranteed purity of not less than 98% . It is intended for research applications as a critical synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHKYGVXXDYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazine-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

The biological activities of 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid have been extensively studied. Key findings include:

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • A study evaluated various triazolo derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Triazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that certain compounds within this class can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of triazole derivatives have been highlighted in several studies:

  • Compounds containing the triazole ring have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
  • Specific derivatives have shown promising results in preclinical trials as potential chemotherapeutic agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antibacterial Efficacy Study :
    • A recent study synthesized several derivatives of triazolo compounds and evaluated their antibacterial activity using microbroth dilution methods. The results indicated that some compounds exhibited potent activity against resistant strains of bacteria .
  • Anti-inflammatory Activity Assessment :
    • In another research effort, the anti-inflammatory effects of this compound were assessed through in vivo models. The findings suggested a significant reduction in inflammation markers compared to control groups .
  • Anticancer Research :
    • A study focusing on the anticancer potential of triazole derivatives demonstrated that specific compounds could effectively inhibit cell proliferation in various cancer cell lines through targeted mechanisms .

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents Key Properties & Biological Activity Synthesis Highlights
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid 8-methyl, 3-carboxylic acid High solubility due to carboxylic acid; potential renin inhibition Limited synthesis details in evidence; likely requires cyclization and carboxylation steps.
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine 3,8-dichloro Lipophilic; intermediate for anticancer drugs Optimized four-step synthesis (76.57% yield) via substitution, acylation, cyclization, and chlorination .
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 8-chloro, 3-CF₃ Electron-withdrawing groups enhance stability; anticancer applications Low yields in early reports; optimized via reaction condition adjustments .
N-(4-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide Fused pyrazolo-pyrimidine core, 4-chlorophenyl EGFR-TK inhibition; 93% yield via solvent-free fusion Multi-step synthesis involving hydrazine derivatives and cyclization .

Core Structure Modifications

  • Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine :
    • Pyrazine-based cores (e.g., 8-methyl target compound) exhibit planar aromatic systems with nitrogen atoms at positions 1 and 4, favoring interactions with enzymes like PDE2 .
    • Pyrimidine-fused analogs (e.g., pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines) are common in nucleic acid-targeting agents due to structural similarity to purines/pyrimidines .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to chloro or trifluoromethyl derivatives, which are more lipophilic .
  • Metabolic Stability : Methyl groups (e.g., 8-methyl) may reduce oxidative metabolism compared to halogenated analogs .
  • Bioactivity : Chloro and trifluoromethyl groups improve membrane permeability but may increase toxicity risks , while carboxylic acids facilitate target binding via hydrogen bonds .

Research Implications and Challenges

  • Drug Design : The 8-methyl and 3-carboxylic acid substituents offer balanced solubility and target engagement, making the compound a candidate for oral therapeutics.
  • Synthetic Challenges : Introducing carboxylic acid groups without side reactions requires precise control, as seen in similar triazolo-pyrazine syntheses .

Biological Activity

8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS: 1935915-95-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining triazole and pyrazine functionalities with a carboxylic acid group, which enhances its reactivity and biological profile. The molecular formula is C7H6N4O2, with a molecular weight of 178.15 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antibacterial research.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an anti-tumor agent. For instance, derivatives of triazolo[4,3-a]pyrazine were evaluated for their inhibitory effects on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited IC50 values of 0.83 μM against A549 and 0.15 μM against MCF-7 cells, indicating strong anti-tumor properties .

Antibacterial Activity

This compound has also been studied for its antibacterial properties. In vitro tests showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. One derivative demonstrated minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific biological targets and pathways. For instance:

  • Antitumor Mechanism : The anti-cancer effects may involve the inhibition of c-Met kinase pathways, which are crucial in tumor growth and metastasis.
  • Antibacterial Mechanism : The antibacterial action might be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Variations in substituents at different positions on the triazole or pyrazine rings can lead to changes in potency and selectivity against various targets. For example:

  • Compounds with electron-donating groups at specific positions have shown enhanced antibacterial activity.
  • Alterations in alkyl chain lengths or branching can affect lipophilicity and cellular permeability, impacting overall efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acidBromine at the 6th positionDifferent reactivity due to bromine substitution
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazinePyrazine ring instead of pyridinePotentially different biological activity profiles
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acidMethyl substitution at the 3rd positionVariation in solubility and reactivity

Case Studies

A study focused on synthesizing novel derivatives of triazolo[4,3-a]pyrazines found that certain modifications led to enhanced antibacterial effects. The synthesized compounds were rigorously tested using microbroth dilution methods to determine their MIC values against various bacterial strains. The findings suggested that specific structural modifications could significantly improve antibacterial potency while maintaining low toxicity profiles .

Q & A

Q. What are the foundational synthetic routes for 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid derivatives?

The synthesis typically begins with ethyl 1,2,4-triazole-3-carboxylate derivatives (e.g., 26 or 68-70 ), cyclized with anhydrous ammonium acetate (3.5 mmol) under reflux conditions. For example, intermediates like 2-benzyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives are formed via hydrazine intermediates and subsequent cyclization with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C . Key steps include isolation via recrystallization (e.g., from EtOAc/i-propanol) and monitoring by TLC.

Q. How are intermediates like 2-benzyl-substituted derivatives synthesized?

Ethyl 2-amino-2-(2-benzyl-hydrazono)acetate (66 ) is cyclized using CDI to yield 2-benzyl-5-oxotriazole intermediates (67 ), which are further functionalized via nucleophilic substitution or coupling reactions. Piperazinyl or benzyl groups are introduced via reflux with benzyl chloride or bis-(2-chloroethyl)amine hydrochloride in sulfolane .

Q. What analytical methods validate the purity and structure of these compounds?

Characterization relies on:

  • Mass spectrometry : Molecular weights (e.g., C₅H₆N₆, 150.14 g/mol ) and exact mass determination.
  • NMR : Confirmation of regiochemistry (e.g., 8-amino vs. 3-carboxylic acid substituents).
  • TLC/HPLC : Monitoring reaction progress and purity .

Advanced Research Questions

Q. How can regioselectivity be controlled during cyclization to synthesize 3,7-disubstituted derivatives?

Regioselectivity depends on the choice of cyclization agents and reaction conditions. For example, using CDI in DMFA at 100°C promotes cyclization of hydrazinopyrazin-2-ones to yield 3-substituted derivatives, while anhydrides favor 7-substituted isomers. Solvent polarity and temperature also influence product distribution .

Q. What strategies optimize coupling reactions for introducing bioactive moieties (e.g., thiazolidine-4-carboxamide)?

EDCI·HCl and HOBt in DMF at 60°C efficiently couple carboxylic acid derivatives (e.g., (R)-2-oxothiazolidine-4-carboxylic acid) with triazolopyrazine cores. DIPEA is critical for neutralizing HCl byproducts, and purification via column chromatography ensures high yields (e.g., compound 79 ) .

Q. How do structural modifications impact adenosine receptor binding affinity?

Substitutions at the 2-phenyl and 8-amino positions significantly affect A₁/A₂ₐ receptor selectivity. For instance, bulky benzyl groups at position 2 reduce off-target binding, while electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability (see Table 1) .

Methodological Challenges

Q. How are purification challenges addressed for polar triazolopyrazine derivatives?

Polar derivatives (e.g., carboxylic acids) are purified via recrystallization from DMFA/i-propanol mixtures, while hydrophobic analogs (e.g., benzyl-substituted) use EtOAc/water partitioning. Column chromatography with silica gel and MeOH/CH₂Cl₂ gradients resolves closely eluting isomers .

Q. What are common pitfalls in analyzing regiochemical outcomes of cyclization?

Misassignment of NMR signals (e.g., ¹H-NMR δ 7.5-8.5 ppm for pyrazine protons) can occur due to tautomerism. High-resolution mass spectrometry and 2D NMR (HSQC, HMBC) are essential to confirm substitution patterns .

Contradictions and Resolutions

Q. Why do conflicting yields arise in CDI-mediated cyclizations?

Variability stems from moisture sensitivity of CDI and DMFA purity. Anhydrous conditions and degassed solvents improve reproducibility. Lower yields in (65-78%) vs. (70-85%) reflect differences in starting material stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.